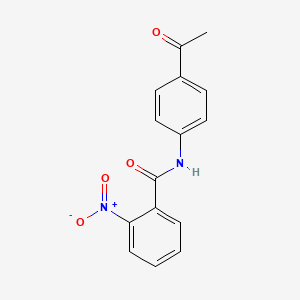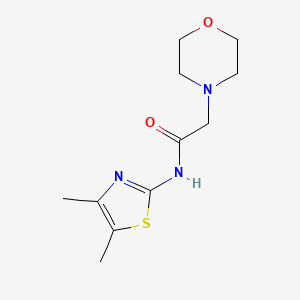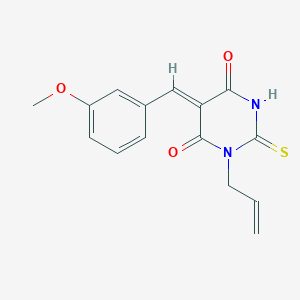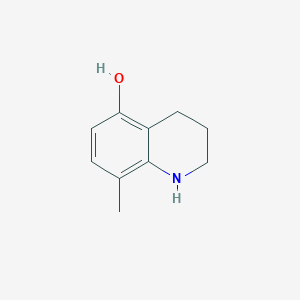![molecular formula C11H11Cl3N2O2 B5780891 N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide, also known as TAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TAP belongs to a class of compounds known as proteasome inhibitors, which have been shown to have anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide involves the inhibition of the proteasome. The proteasome is responsible for the degradation of proteins within cells, and by inhibiting this process, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can prevent the degradation of proteins that are important for cell survival. This leads to the death of cancer cells, which are more reliant on the proteasome for protein degradation than normal cells.
Biochemical and Physiological Effects:
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has also been shown to have anti-inflammatory properties. This is due to the fact that the proteasome is involved in the regulation of the immune system, and by inhibiting its activity, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide for lab experiments is its ease of synthesis. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can be produced in large quantities, which makes it ideal for use in experiments that require large amounts of the compound. However, one of the limitations of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide is its toxicity. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to be toxic to normal cells as well as cancer cells, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide include the development of analogs, the study of the role of the proteasome in other diseases, and the use of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide in combination with other anti-cancer drugs.
Synthesemethoden
The synthesis of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide involves the reaction of 3-aminophenylpropanoic acid with trichloroacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide is a relatively straightforward process, and the compound can be produced in large quantities.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to have anti-cancer properties by inhibiting the proteasome, which is responsible for the degradation of proteins within cells. By inhibiting the proteasome, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can prevent the degradation of proteins that are important for cell survival, leading to the death of cancer cells.
Eigenschaften
IUPAC Name |
N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O2/c1-2-9(17)15-7-4-3-5-8(6-7)16-10(18)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXZCGPTUMVBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)


![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)

![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)

